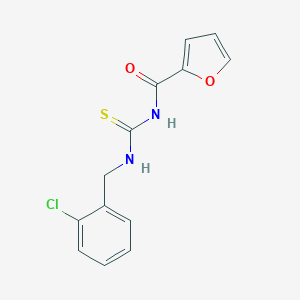![molecular formula C20H21N3O2S B269130 N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B269130.png)
N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea, also known as PTU, is a small molecule drug that has been extensively studied for its potential therapeutic applications. PTU belongs to the class of thiourea derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.
科学的研究の応用
N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects. N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has also been studied for its potential use in the treatment of thyroid disorders and autoimmune diseases.
作用機序
The mechanism of action of N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea is not fully understood. However, it has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the synthesis of melanin. N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has also been shown to inhibit the production of reactive oxygen species and to modulate the activity of various signaling pathways.
Biochemical and Physiological Effects:
N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, to reduce inflammation, and to protect neurons from oxidative stress. N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
実験室実験の利点と制限
N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach intracellular targets. N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea is also relatively stable and can be easily synthesized in large quantities. However, N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has some limitations for lab experiments. It has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain assays.
将来の方向性
There are several future directions for the study of N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea. One potential direction is the development of N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea analogs with improved potency and selectivity. Another direction is the study of the potential use of N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea in combination with other drugs for the treatment of cancer and other diseases. The role of N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea in the regulation of the immune system and its potential use in the treatment of autoimmune diseases is also an area of interest. Finally, the study of the mechanism of action of N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea and its interaction with various signaling pathways is an important area for future research.
Conclusion:
N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea is a small molecule drug that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biochemical and physiological effects and has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties. N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea, including the development of N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea analogs, the study of its potential use in combination with other drugs, and the study of its mechanism of action.
合成法
The synthesis of N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea involves the reaction between N-phenylacetyl chloride and N-(4-aminophenyl)thiourea in the presence of pyrrolidine. The reaction proceeds through the formation of an intermediate N-(4-(1-pyrrolidinylcarbonyl)phenyl)thiourea, which is then reacted with phenylacetyl chloride to yield N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea.
特性
製品名 |
N-(phenylacetyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea |
|---|---|
分子式 |
C20H21N3O2S |
分子量 |
367.5 g/mol |
IUPAC名 |
2-phenyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C20H21N3O2S/c24-18(14-15-6-2-1-3-7-15)22-20(26)21-17-10-8-16(9-11-17)19(25)23-12-4-5-13-23/h1-3,6-11H,4-5,12-14H2,(H2,21,22,24,26) |
InChIキー |
WAQHNAXZWAUTQL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CC3=CC=CC=C3 |
正規SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1-azepanylcarbonyl)phenyl]-N'-(4-chlorophenyl)urea](/img/structure/B269047.png)
![N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide](/img/structure/B269048.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B269051.png)
![4-{[(4-chloroanilino)carbonyl]amino}-N-methyl-N-phenylbenzamide](/img/structure/B269055.png)
![4-{[(4-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide](/img/structure/B269056.png)
![N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B269058.png)
![4-[(cyclopropylcarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269059.png)
![2-chloro-N-cyclohexyl-5-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B269062.png)
![3-[(cyclopropylcarbonyl)amino]-N-isopropylbenzamide](/img/structure/B269063.png)
![N-butyl-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B269066.png)
![N-[(1-benzylpiperidin-4-yl)carbamothioyl]benzamide](/img/structure/B269071.png)

![2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B269073.png)
![N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B269076.png)